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2-Ethoxyphenol

Cat. No.: B1204887
CAS No.: 94-71-3
M. Wt: 138.16 g/mol
InChI Key: MOEFFSWKSMRFRQ-UHFFFAOYSA-N
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Description

2-ethoxyphenol is an aromatic ether that is catechol in which one of the hydroxy groups has been alkylated to give the corresponding ethyl ether. A low-melting (20-25 ℃), high-boiling (216-217 ℃) smoke flavour compound. It has a role as a flavouring agent. It is an aromatic ether, a volatile organic compound and a member of phenols. It is functionally related to a catechol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B1204887 2-Ethoxyphenol CAS No. 94-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyphenol
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InChI

InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3
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InChI Key

MOEFFSWKSMRFRQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=CC=C1O
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID2042276
Record name o-Ethoxyphenol
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Molecular Weight

138.16 g/mol
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Physical Description

Liquid; mp = 20-25 deg C; [Sigma-Aldrich MSDS]
Record name 2-Ethoxyphenol
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Vapor Pressure

0.02 [mmHg]
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CAS No.

94-71-3
Record name 2-Ethoxyphenol
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Foundational & Exploratory

2-Ethoxyphenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 94-71-3), also known as guaethol or catechol monoethyl ether, is an aromatic ether with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2] It is a derivative of catechol where one hydroxyl group is alkylated to form an ethyl ether.[3][4] This technical guide provides a comprehensive overview of the core physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

This compound is a low-melting solid or a colorless to light yellow liquid at room temperature.[3] It is characterized as a smoke flavor compound and is known to form complexes with iron (III).

General and Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a quick reference for its behavior under various conditions.

PropertyValueReference
Molecular FormulaC₈H₁₀O₂
Molecular Weight138.16 g/mol
Melting Point20-25 °C
Boiling Point216-217 °C
Density1.09 g/mL at 25 °C
Refractive Index (n20/D)1.529
Vapor Pressure0.02 mmHg
Flash Point91 °C (195.8 °F) - closed cup
Water Solubility8.414 g/L at 24.99 °C
logP (Octanol/Water Partition Coefficient)1.68
pKa10.109 at 25 °C
Chemical Identifiers

For unambiguous identification in databases and literature, the following chemical identifiers are used for this compound.

Identifier TypeValueReference
IUPAC NameThis compound
CAS Number94-71-3
EC Number202-358-5
InChI1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3
InChIKeyMOEFFSWKSMRFRQ-UHFFFAOYSA-N
SMILESCCOC1=CC=CC=C1O
SynonymsGuaethol, Guethol, Catechol monoethyl ether, o-Ethoxyphenol

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H6.8-7.0multipletAromatic protons
¹H5.7singletPhenolic -OH
¹H4.1quartet-O-CH₂-CH₃
¹H1.4triplet-O-CH₂-CH₃
¹³C146.8C-O (phenolic)
¹³C146.2C-O (ether)
¹³C121.6Aromatic CH
¹³C120.0Aromatic CH
¹³C114.8Aromatic CH
¹³C112.0Aromatic CH
¹³C64.5-O-CH₂-CH₃
¹³C14.9-O-CH₂-CH₃

Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3600Strong, BroadO-H stretch (phenolic)
3050MediumAromatic C-H stretch
2980, 2930MediumAliphatic C-H stretch
1610, 1510StrongAromatic C=C stretch
1230StrongAryl-O stretch (ether)
1050StrongC-O stretch

Note: These are characteristic absorption ranges for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The NIST Chemistry WebBook contains the mass spectrum for this compound.

m/zInterpretation
138Molecular Ion (M⁺)
110[M - C₂H₄]⁺
81[M - C₂H₅O - H₂]⁺
53

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

This process involves the mono-ethylation of catechol using diethyl sulfate in the presence of a base.

  • Reaction Setup : To a mixture of toluene (500 ml) and an aqueous sodium hydroxide solution, add catechol (100 gm) and diethyl sulfate (112 gm) at 25-30°C.

  • Initial Stirring : Stir the mixture for 10 minutes.

  • Heating : Heat the mixture to 60-65°C and maintain stirring for 3 hours.

  • Reflux : Further heat the mixture to reflux.

  • Distillation : Distill off the mixture completely to obtain the product in the distillate.

  • Work-up :

    • Cool the distillate to 15-20°C.

    • Add aqueous sodium hydroxide solution and stir for 15 minutes.

    • Separate the aqueous and organic layers.

    • Add toluene (400 ml) to the aqueous layer and cool to 15-20°C.

    • Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes.

    • Filter the mixture through hyflow.

    • Separate the organic layer from the aqueous layer.

  • Purification : Treat the organic layer with carbon powder and then distill off the solvent to obtain the final product.

G cluster_reactants Reactants & Solvents cluster_process Reaction & Work-up cluster_product Product Catechol Catechol Mix Mix at 25-30°C Catechol->Mix DES Diethyl Sulfate DES->Mix NaOH_aq Aqueous NaOH NaOH_aq->Mix Toluene Toluene Toluene->Mix Heat Heat to 60-65°C (3 hours) Mix->Heat Reflux Reflux Heat->Reflux Distill Distill Reflux->Distill Workup Aqueous Work-up (NaOH, HCl) Distill->Workup Purify Purification (Carbon, Distillation) Workup->Purify Product This compound Purify->Product

Caption: Synthesis of this compound via Ethylation of Catechol.

This method involves a diazotization reaction followed by hydrolysis.

  • Diazotization : React o-aminophenylene ether with sodium nitrite at a low temperature in the presence of sulfuric acid.

  • Hydrolysis : The resulting diazonium salt is then hydrolyzed in the presence of copper sulfate to yield this compound.

This process is noted to be mature with readily available raw materials, but it has a long process route and significant pollution.

G cluster_reactants Reactants cluster_process Process cluster_product Product o_aminophenylene_ether o-Aminophenylene Ether diazotization Diazotization (Low Temp) o_aminophenylene_ether->diazotization NaNO2 Sodium Nitrite NaNO2->diazotization H2SO4 Sulfuric Acid H2SO4->diazotization CuSO4 Copper Sulfate hydrolysis Hydrolysis CuSO4->hydrolysis diazotization->hydrolysis product This compound hydrolysis->product

Caption: Synthesis from o-Aminophenylene Ether.

Spectral Analysis Protocols

The following are generalized protocols for acquiring the spectral data of this compound.

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation : Use a Fourier-Transform NMR (FT-NMR) spectrometer with a field strength of 300 MHz or higher.

  • Data Acquisition : Acquire ¹H NMR and ¹³C NMR spectra with appropriate spectral widths and pulse sequences.

  • Sample Preparation : As this compound is a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.

  • Sample Preparation : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization : Use a suitable ionization technique, such as Electron Ionization (EI).

  • Instrumentation : Employ a mass spectrometer (e.g., quadrupole, time-of-flight) to separate ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : Record the mass spectrum, showing the relative abundance of the molecular ion and fragment ions.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Information (Carbon-Hydrogen Framework) NMR->Structure Provides FunctionalGroups Functional Group ID (O-H, C-O, etc.) IR->FunctionalGroups Identifies MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight Determines

Caption: Workflow for the Spectral Analysis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in various fields.

  • Flavors and Fragrances : It is used as a key ingredient in flavor formulations to provide smoky and vanilla-like notes in food and tobacco products.

  • Pharmaceutical Synthesis : It acts as a building block for active pharmaceutical ingredients (APIs). It has been used in studies on the inhibition of oral bacteria and prostaglandin cyclooxygenase. It is also a reagent for preparing selective norepinephrine reuptake inhibitors.

  • Agrochemicals : It is a precursor in the development of herbicides, fungicides, and insecticides.

  • Polymers : It can be incorporated into resins and coatings to improve stability and performance.

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).

  • Precautionary Measures :

    • Engineering Controls : Ensure good ventilation of the workstation.

    • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (tightly fitting safety goggles).

    • Handling : Avoid contact with skin and eyes and inhalation of vapor. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.

  • Storage : Store in a cool, dry, and well-ventilated place below +30°C. Keep the container tightly closed.

  • Incompatible Materials : Strong oxidizing agents, strong reducing agents, strong acids, bases, and alkali metals.

  • Disposal : Dispose of waste material at an authorized site. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.

References

An In-depth Technical Guide to 2-Ethoxyphenol (CAS 94-71-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxyphenol (CAS 94-71-3), a versatile aromatic ether with significant applications in the pharmaceutical, flavor, and fragrance industries. This document consolidates key chemical and physical properties, detailed synthesis protocols, and safety information. Particular emphasis is placed on presenting quantitative data in a structured format and visualizing experimental workflows to aid researchers in their understanding and application of this compound.

Chemical and Physical Properties

This compound, also known as guaethol or pyrocatechol monoethyl ether, is a phenolic compound characterized by an ethoxy group at the 2-position of the phenol ring.[1][2] It is a low-melting solid or a clear, colorless to slightly yellow liquid at room temperature.[3][4]

Identifiers and General Properties
PropertyValueReference(s)
CAS Number 94-71-3[5]
Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
Synonyms Guaethol, o-Ethoxyphenol, Pyrocatechol monoethyl ether, 1-Hydroxy-2-ethoxybenzene
Appearance Colorless to off-white solid (<20°C), Colorless to slightly yellow clear liquid (>25°C)
Odor Profile Phenolic, sweet, vanilla, smoky, spicy, woody, medicinal, balsamic
Physical and Chemical Data
PropertyValueReference(s)
Melting Point 20-25 °C
Boiling Point 216-217 °C
Density 1.09 g/mL at 25 °C
Refractive Index (n20/D) 1.529
Flash Point 91 °C (closed cup)
Vapor Pressure 0.1321 hPa @ 20°C; 0.2021 hPa @ 25°C
Water Solubility 9 g/L
logP (Octanol/Water Partition Coefficient) 1.7

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the monoetherification of catechol. The choice of method often depends on factors such as yield, cost, and environmental considerations.

Catechol and Diethyl Sulfate Method

This method involves the reaction of catechol with diethyl sulfate in the presence of a base.

  • To a mixture of toluene (500 ml) and aqueous sodium hydroxide solution, add pyrocatechol (100 gm) and diethyl sulfate (112 gm) at 25-30°C.

  • Stir the mixture for 10 minutes.

  • Heat the mixture to 60-65°C and stir for 3 hours.

  • Further heat the mixture to reflux and then distill off the solvent completely to obtain the product in the distillate.

  • Cool the distillate to 15-20°C.

  • Add aqueous sodium hydroxide solution to the cooled mixture and stir for 15 minutes.

  • Separate the aqueous layer from the organic layer.

  • Add toluene (400 ml) to the aqueous layer and cool to 15-20°C.

  • Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes at 15-20°C.

  • Filter the mixture through hyflow.

  • Separate the organic layer from the aqueous layer.

  • Treat the organic layer with carbon powder and distill off the solvent to obtain the titled product.

The reported yield for this method is 65 gm with a purity of 99.4% as determined by HPLC.

Synthesis_from_Catechol_and_Diethyl_Sulfate catechol Catechol reaction_mixture Reaction Mixture catechol->reaction_mixture diethyl_sulfate Diethyl Sulfate diethyl_sulfate->reaction_mixture naoh NaOH (aq) naoh->reaction_mixture toluene_initial Toluene toluene_initial->reaction_mixture distillation Distillation reaction_mixture->distillation conditions 1. 25-30°C, 10 min 2. 60-65°C, 3 hr 3. Reflux conditions->reaction_mixture cooling1 Cooling (15-20°C) distillation->cooling1 naoh_wash NaOH Wash cooling1->naoh_wash separation1 Aqueous/Organic Separation naoh_wash->separation1 toluene_extraction Toluene Addition separation1->toluene_extraction hcl_acidification HCl Acidification toluene_extraction->hcl_acidification filtration Filtration hcl_acidification->filtration separation2 Aqueous/Organic Separation filtration->separation2 carbon_treatment Carbon Treatment separation2->carbon_treatment final_distillation Final Distillation carbon_treatment->final_distillation product This compound final_distillation->product

Fig. 1: Synthesis of this compound from Catechol and Diethyl Sulfate.
Catechol and Diethyl Carbonate Method

This method presents a more environmentally friendly approach using diethyl carbonate as the alkylating agent.

  • Prepare an activated carbon-supported phosphoric acid catalyst. This is done by soaking granular activated carbon in a phosphoric acid solution, followed by filtration, washing, and drying.

  • In a reaction vessel, combine pyrocatechol and diethyl carbonate in a molar ratio of 1:1 to 1:6 (preferably 1:2 to 1:3).

  • Add the activated carbon-supported phosphoric acid catalyst, with the catalyst's weight being 1-15% (preferably 5-10%) of the pyrocatechol's weight.

  • Heat the mixture to 150-300°C (preferably 200°C) and stir for 2-10 hours (preferably 5 hours).

  • After the reaction is complete, the product can be isolated and purified.

Synthesis_from_Catechol_and_Diethyl_Carbonate catechol Catechol reaction Reaction catechol->reaction diethyl_carbonate Diethyl Carbonate diethyl_carbonate->reaction catalyst Activated Carbon- Supported Phosphoric Acid catalyst->reaction isolation_purification Isolation and Purification reaction->isolation_purification conditions 150-300°C 2-10 hours conditions->reaction product This compound isolation_purification->product

Fig. 2: Synthesis of this compound from Catechol and Diethyl Carbonate.

Applications

This compound is a significant intermediate in various industrial syntheses and has been utilized in several areas of research.

  • Flavor and Fragrance Industry : It is used as a flavoring agent in foods such as baked goods, candy, and beverages, imparting a sweet, smoky flavor. It is also an important raw material for the synthesis of ethyl vanillin.

  • Pharmaceutical Intermediate : this compound is employed in the synthesis of various pharmaceutical intermediates. Its derivatives are crucial in the creation of biologically active molecules.

  • Research Applications :

    • It has been used in studies on the inhibition of oral bacteria by phenolic compounds.

    • It is utilized in research on the inhibition of prostaglandin cyclooxygenase by phenolic compounds.

    • It serves as a reagent for the stereoselective preparation of (arylthiomethyl)morpholines, which act as selective norepinephrine reuptake inhibitors and dual serotonin/norepinephrine reuptake inhibitors.

    • It has been used as a carbon and energy supplement in the growth medium for the bacterium Rhodococcus rhodochrous.

Safety and Toxicology

This compound requires careful handling due to its potential health hazards.

Hazard Identification
Hazard StatementDescriptionReference(s)
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation
Toxicological Data
TestResultSpeciesReference(s)
LD50, oral> 2000 mg/kgRabbit
Handling and Storage
  • Handling : Avoid contact with skin and eyes, and avoid inhalation of vapor or mist. Keep away from sources of ignition. Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, eye protection, and a face shield.

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.

Spectral Data

While detailed spectra are not provided in this guide, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method for this compound. The mass spectrum is characterized by a molecular ion peak at m/z 138 and a base peak at m/z 110.

Conclusion

This compound (CAS 94-71-3) is a valuable chemical with diverse applications. This guide has provided a consolidated resource for researchers and professionals, detailing its properties, synthesis, applications, and safety considerations. The provided experimental protocols and workflows offer a practical foundation for its synthesis and use in a laboratory setting. Further research into its biological activities and potential therapeutic applications is warranted.

References

Spectroscopic Profile of 2-Ethoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethoxyphenol (CAS No. 94-71-3), a key aromatic compound used in the flavor and fragrance industry and as an intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound[3]

  • Synonyms: Guethol, Catechol monoethyl ether[3]

  • Molecular Formula: C₈H₁₀O₂[4]

  • Molecular Weight: 138.16 g/mol

  • Appearance: Clear colorless to yellow liquid

  • Melting Point: 20-25 °C

  • Boiling Point: 216-217 °C

Spectroscopic Data Summary

The following sections present the core spectroscopic data for this compound, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.95 - 6.80 Multiplet 4H Aromatic protons (C₆H₄)
~5.70 Singlet 1H Phenolic proton (-OH)
4.08 Quartet 2H Methylene protons (-OCH₂CH₃)
1.45 Triplet 3H Methyl protons (-OCH₂CH₃)

Note: Data is compiled from typical values for this compound structure. The phenolic proton signal can be broad and its chemical shift is concentration-dependent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Assignment
146.8 C-O (phenolic)
145.9 C-O (ether)
121.3 Aromatic C-H
120.0 Aromatic C-H
115.2 Aromatic C-H
112.1 Aromatic C-H
64.4 Methylene (-CH₂)
14.9 Methyl (-CH₃)

Note: Data sourced from predicted spectra and common values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is often recorded on a neat liquid film.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3600 - 3200 Broad, Strong O-H stretch (phenolic)
3100 - 3000 Medium C-H stretch (aromatic)
2980 - 2850 Medium C-H stretch (aliphatic -CH₂, -CH₃)
1600 - 1450 Strong C=C stretch (aromatic ring)
1250 - 1200 Strong C-O stretch (aryl ether)
1120 - 1085 Strong C-O stretch (alkyl ether)

Note: Data compiled from the NIST/EPA Gas-Phase Infrared Database and other sources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data below corresponds to Electron Ionization (EI) at 70 eV.

Table 4: Mass Spectrometry Data (EI-MS) for this compound

m/z Relative Intensity (%) Assignment
138 41.3 [M]⁺ (Molecular Ion)
110 100.0 [M - C₂H₄]⁺ (Loss of ethene)
81 12.2 [C₆H₅O]⁺ Fragment
64 10.9 Aromatic fragment

Note: Data sourced from NIST and ChemicalBook mass spectra.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols serve as a standard guideline and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample to ensure magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm). Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be acquired directly as a thin liquid film.

    • Attenuated Total Reflectance (ATR): Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Place a single drop of the liquid sample onto the crystal surface.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal or salt plates. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization: Bombard the sample molecules with electrons at a standard energy of 70 eV to induce ionization and fragmentation.

  • Data Acquisition:

    • Scan a mass range appropriate for the compound (e.g., m/z 40-200) to detect the molecular ion and key fragments.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion ([M]⁺), which confirms the molecular weight. Interpret the major fragment ions to deduce structural features of the molecule. The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Liquid Film/ATR Sample->Prep_IR Prep_MS Inject into GC-MS Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS EI-Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Chemical Shifts Multiplicity Acq_NMR->Analysis_NMR Analysis_IR Functional Groups (O-H, C-O, C=C) Acq_IR->Analysis_IR Analysis_MS Molecular Ion [M]⁺ Fragmentation Pattern Acq_MS->Analysis_MS Confirmation Structure Confirmation Analysis_NMR->Confirmation Analysis_IR->Confirmation Analysis_MS->Confirmation

Caption: General workflow for the spectroscopic analysis of this compound.

Data_Interpretation_Logic Start Spectroscopic Data (NMR, IR, MS) MS_Data MS: m/z 138 = [M]⁺ Start->MS_Data IR_Data1 IR: ~3400 cm⁻¹ (broad) Start->IR_Data1 IR_Data2 IR: ~1250 cm⁻¹ (strong) Start->IR_Data2 NMR_H_Data1 ¹H NMR: 4H (aromatic region) ~6.9 ppm Start->NMR_H_Data1 NMR_H_Data2 ¹H NMR: Quartet (2H) & Triplet (3H) Start->NMR_H_Data2 NMR_C_Data ¹³C NMR: 8 signals total (6 aromatic, 2 aliphatic) Start->NMR_C_Data Inf_MS Confirms Molecular Formula C₈H₁₀O₂ MS_Data->Inf_MS Inf_IR1 Indicates O-H group (Phenol) IR_Data1->Inf_IR1 Inf_IR2 Indicates C-O stretch (Ether) IR_Data2->Inf_IR2 Inf_NMR_H1 Suggests a substituted benzene ring NMR_H_Data1->Inf_NMR_H1 Inf_NMR_H2 Confirms ethoxy group (-OCH₂CH₃) NMR_H_Data2->Inf_NMR_H2 Inf_NMR_C Confirms carbon skeleton NMR_C_Data->Inf_NMR_C Conclusion Structure Confirmed: This compound Inf_MS->Conclusion Inf_IR1->Conclusion Inf_IR2->Conclusion Inf_NMR_H1->Conclusion Inf_NMR_H2->Conclusion Inf_NMR_C->Conclusion

Caption: Logical flow for interpreting combined spectroscopic data.

References

2-Ethoxyphenol: A Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyphenol (CAS 94-71-3), also known as Guaethol, is an aromatic ether used in the synthesis of various organic compounds, including pharmaceuticals and fragrances[1][2]. As with any chemical intended for broader applications, a thorough understanding of its environmental fate and degradation is crucial for a comprehensive risk assessment. This technical guide provides an in-depth overview of the current knowledge on the environmental persistence, degradation pathways, and potential for bioaccumulation of this compound.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. Key properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular FormulaC₈H₁₀O₂[3]
Molecular Weight138.16 g/mol [3]
Melting Point20-25 °C[4]
Boiling Point216-217 °C
Vapor Pressure0.026 mm Hg at 25 °C
Water Solubility9199 mg/L (estimated)
Log Octanol-Water Partition Coefficient (Log Kow)1.68

Environmental Fate and Degradation

The environmental fate of this compound is determined by a combination of biotic and abiotic degradation processes, as well as its potential for mobility and accumulation in various environmental compartments.

Biodegradation

This compound is considered to be readily biodegradable. This assertion is supported by predictive models such as the EPI (Estimation Programs Interface) Suite™, which indicates a high probability of rapid aerobic biodegradation.

Predicted Biodegradation Half-Life:

Environmental CompartmentPredicted Half-LifeModel
Aerobic Biodegradation (Ultimate Survey Model)WeeksEPI Suite™ (BIOWIN3)
Aerobic Biodegradation (Primary Survey Model)DaysEPI Suite™ (BIOWIN4)

Proposed Biodegradation Pathway:

The biodegradation of phenolic compounds is well-documented, often involving hydroxylation of the aromatic ring followed by ring cleavage. For this compound, a plausible degradation pathway, initiated by O-dealkylation, is catalyzed by cytochrome P-450 monooxygenases found in various soil and aquatic microorganisms, such as Rhodococcus rhodochrous. This is followed by ortho- or meta-cleavage of the resulting catechol.

The proposed pathway involves the following key steps:

  • O-de-ethylation: The ethyl group is removed from the ether linkage to form catechol.

  • Ring Cleavage: The catechol ring is cleaved by dioxygenase enzymes, either via an ortho-cleavage pathway (using catechol 1,2-dioxygenase) or a meta-cleavage pathway (using catechol 2,3-dioxygenase).

  • Further Degradation: The resulting aliphatic acids are further metabolized and ultimately enter the tricarboxylic acid (TCA) cycle, leading to mineralization (conversion to CO₂ and H₂O).

Biodegradation_Pathway This compound This compound Catechol Catechol This compound->Catechol O-de-ethylation (Cytochrome P-450) cis,cis-Muconic_acid cis,cis-Muconic acid Catechol->cis,cis-Muconic_acid ortho-cleavage (Catechol 1,2-dioxygenase) 2-Hydroxymuconic_semialdehyde 2-Hydroxymuconic semialdehyde Catechol->2-Hydroxymuconic_semialdehyde meta-cleavage (Catechol 2,3-dioxygenase) TCA_Cycle TCA Cycle (Mineralization) cis,cis-Muconic_acid->TCA_Cycle Further degradation 2-Hydroxymuconic_semialdehyde->TCA_Cycle Further degradation

Proposed aerobic biodegradation pathway of this compound.
Abiotic Degradation

Photodegradation:

In the atmosphere, this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 3.65 hours, indicating that it is not persistent in the air. Direct photolysis in water is not expected to be a significant degradation pathway as it does not contain chromophores that absorb light at wavelengths above 290 nm.

Hydrolysis:

This compound lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant environmental fate process.

Soil Mobility

The mobility of a chemical in soil is influenced by its tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water partition coefficient (Koc). A low Koc value suggests high mobility, while a high value indicates a tendency to remain bound to soil.

Predicted Soil Adsorption Coefficient (Koc):

ParameterPredicted ValueMethod
Koc119.4 L/kgEPI Suite™ (KOCWIN - Kow method)
Log Koc2.077EPI Suite™ (KOCWIN - Kow method)

Based on this predicted Koc value, this compound is expected to have moderate to high mobility in soil.

Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The bioconcentration factor (BCF) is a key parameter used to assess this potential, representing the accumulation from water alone.

Predicted Bioconcentration Factor (BCF):

ParameterPredicted ValueMethod
BCF7.33 L/kgEPI Suite™ (BCFBAF)
Log BCF0.865EPI Suite™ (BCFBAF)

A BCF value of less than 1000 suggests that this compound has a low potential for bioaccumulation in aquatic organisms.

Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to experimentally determine the environmental fate of chemicals. The following sections outline the principles of key OECD guidelines relevant to the assessment of this compound.

Ready Biodegradability (OECD 301)

The OECD 301 series of tests are used to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A common method is the Manometric Respirometry Test (OECD 301F).

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a wastewater treatment plant and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period.

Pass Criteria: A substance is considered readily biodegradable if the percentage of its theoretical oxygen demand (ThOD) reaches at least 60% within a 10-day window during the 28-day test period.

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Data Analysis Test_Substance This compound in Mineral Medium Test_Vessel Sealed Respirometer Vessel Test_Substance->Test_Vessel Inoculum Activated Sludge (Microorganisms) Inoculum->Test_Vessel Control Reference Substance (e.g., Sodium Benzoate) Control->Test_Vessel Measurement Continuous O₂ Consumption Measurement Test_Vessel->Measurement Calculation Calculate % ThOD Measurement->Calculation Evaluation Compare to Pass Level (60%) within 10-day window Calculation->Evaluation

Workflow for OECD 301F Ready Biodegradability Test.
Soil Adsorption/Desorption (OECD 106)

The batch equilibrium method (OECD 106) is used to determine the adsorption and desorption of a substance in soil.

Principle: A solution of the test substance is equilibrated with a soil sample of known organic carbon content. The concentration of the substance in the aqueous phase is measured after a defined period, and the amount adsorbed to the soil is calculated by difference. This allows for the determination of the adsorption coefficient (Kd) and, subsequently, the Koc.

Bioaccumulation in Fish (OECD 305)

This guideline describes procedures for determining the bioconcentration and bioaccumulation of a chemical in fish.

Principle: Fish are exposed to the test substance in water (for BCF) or through their diet for a specified uptake phase (typically 28 days), followed by a depuration phase in a clean environment. The concentration of the substance in the fish tissue is measured at various time points during both phases to calculate the BCF.

Conclusion

Based on available data, primarily from validated predictive models, this compound is expected to exhibit a favorable environmental profile. It is predicted to be readily biodegradable in aquatic and soil environments and is not expected to persist in the atmosphere. Furthermore, its potential for bioaccumulation in aquatic organisms is predicted to be low. Its moderate to high mobility in soil suggests that it has the potential to leach into groundwater, although its rapid biodegradation would likely mitigate this risk. While these predictions provide a strong indication of the environmental behavior of this compound, experimental verification of these endpoints through studies following standardized OECD guidelines would provide definitive data for a comprehensive environmental risk assessment.

References

2-Ethoxyphenol: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyphenol, also known by its historical name 'guaiethol', is an aromatic organic compound with the chemical formula C₈H₁₀O₂. Structurally, it is the ethyl ether of catechol, placing it in the family of phenolic ethers. This compound has garnered significant interest across various scientific and industrial domains due to its versatile chemical properties and applications. It serves as a crucial intermediate in the synthesis of fine chemicals, most notably as a precursor to ethyl vanillin, a widely used flavoring agent.[1][2][3][4] Furthermore, its utility extends to the pharmaceutical and agrochemical industries as a building block for more complex molecules.[5] This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

While a definitive record of the first synthesis and the individual discoverer of this compound remains elusive in readily available literature, its history is intrinsically linked to the development of synthetic organic chemistry and the flavor and fragrance industry in the latter half of the 19th century. The structural similarity to guaiacol (2-methoxyphenol), which was first isolated from guaiacum resin by A. Sobrero in 1843, suggests that its ethyl counterpart, "guaiethol," was likely synthesized shortly after the development of reliable etherification methods.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided a general and effective method for preparing ethers from an alkoxide and an alkyl halide. This reaction was a cornerstone in establishing the structure of ethers and would have been a viable route for the early synthesis of this compound from catechol. The rise of the synthetic flavor industry, which began in the 1850s, spurred the creation of a wide array of aromatic compounds. Vanillin, the primary component of vanilla flavor, was first synthesized in the 1870s, and the quest for similar and more potent flavorants likely led to the synthesis of related structures like this compound.

Early industrial production methods for phenolic ethers often involved the alkylation of phenols using alkyl sulfates or halides. A notable patent from 1966 details a process for producing both methoxyphenol (guaiacol) and ethoxyphenol, highlighting its industrial relevance by that period. The historical nomenclature "guaiethol" and "catechol monoethyl ether" clearly indicates its recognized relationship to both guaiacol and catechol.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or a low-melting solid with a characteristic smoky, vanilla-like aroma. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
CAS Number 94-71-3
Melting Point 20-25 °C
Boiling Point 216-217 °C
Density 1.09 g/mL at 25 °C
Refractive Index (n20/D) 1.529
Flash Point 91 °C (closed cup)
Water Solubility 9 g/L at 20 °C
pKa 10.11
Vapor Pressure 0.081 mmHg at 25°C

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on factors such as precursor availability, desired yield and purity, and environmental considerations. The most common starting material is catechol.

Williamson Ether Synthesis from Catechol

This classic method involves the mono-ethylation of catechol using an ethylating agent in the presence of a base.

Experimental Protocol:

  • Reactants: Catechol, an ethylating agent (e.g., diethyl sulfate, ethyl chloride, or ethyl bromide), and a base (e.g., sodium hydroxide, potassium hydroxide).

  • Solvent: Typically a polar aprotic solvent like ethanol, or a two-phase system with a phase-transfer catalyst.

  • Procedure:

    • Catechol is dissolved in the chosen solvent, and the base is added to form the corresponding phenoxide.

    • The ethylating agent is then added, often dropwise, to control the exothermic reaction.

    • The reaction mixture is stirred at a specific temperature for a set duration to ensure complete reaction.

    • Upon completion, the reaction mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts.

    • The crude product is then purified, typically by distillation under reduced pressure.

A comparative summary of different ethylating agents used in the Williamson ether synthesis of this compound is provided in Table 2.

Ethylating AgentBaseCatalystSolventYield (%)Purity (%)Reference
Diethyl SulfateSodium Hydroxide-Toluene/Water~47%99.4
Ethyl ChlorideSodium HydroxideTetrabutylammonium bromideToluene/Water86%≥98.0
Diethyl CarbonateInorganic BaseCrown EtherMicro-reactor--
O-Aminophenylene Ether Method

An older, more traditional method involves the diazotization of o-aminophenetole followed by hydrolysis.

Experimental Protocol:

  • Reactants: o-Aminophenetole, sodium nitrite, sulfuric acid, and copper sulfate.

  • Procedure:

    • o-Aminophenetole is diazotized with sodium nitrite at low temperatures in the presence of sulfuric acid.

    • The resulting diazonium salt is then hydrolyzed in the presence of a copper sulfate catalyst to yield this compound.

    • The product is isolated and purified through extraction and distillation.

While this method is reported to give high yields, it involves a longer process and generates significant waste, making it less environmentally friendly compared to the catechol-based routes.

Synthesis Pathway Diagram

Synthesis_of_2_Ethoxyphenol Catechol Catechol Reaction Williamson Ether Synthesis Catechol->Reaction EthylatingAgent Ethylating Agent (e.g., Diethyl Sulfate) EthylatingAgent->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product This compound Reaction->Product

Caption: Williamson Ether Synthesis of this compound from Catechol.

Applications

The primary application of this compound is as a key intermediate in the production of ethyl vanillin, a synthetic flavoring agent with a more potent vanilla flavor than vanillin itself. The synthesis involves the reaction of this compound with glyoxylic acid, followed by oxidation and decarboxylation.

Beyond its role in the flavor industry, this compound is utilized in:

  • Fragrances: Its pleasant, smoky, and vanilla-like aroma makes it a valuable component in various fragrance formulations.

  • Pharmaceuticals: It serves as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

  • Agrochemicals: It is used as a precursor in the development of new pesticides and herbicides.

  • Polymers and Resins: It can be incorporated into polymers to enhance their properties.

Ethyl Vanillin Synthesis Pathway

Ethyl_Vanillin_Synthesis Ethoxyphenol This compound Condensation Condensation Ethoxyphenol->Condensation GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Condensation Intermediate Mandelic Acid Derivative Condensation->Intermediate Oxidation Oxidation Intermediate->Oxidation Decarboxylation Decarboxylation Oxidation->Decarboxylation EthylVanillin Ethyl Vanillin Decarboxylation->EthylVanillin

References

Navigating the Scarcity: A Technical Guide to the Origins of 2-Ethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural occurrence and synthesis of 2-Ethoxyphenol. Contrary to some expectations, extensive literature reviews indicate that this compound is not a naturally occurring compound. Instead, its presence in various applications is a result of chemical synthesis. This guide will delve into the natural origins of its key precursors, catechol and guaiacol, and provide detailed experimental protocols for its synthesis from these naturally derived building blocks.

The Precursors: Catechol and Guaiacol in Nature

While this compound is absent from the natural world, its molecular scaffolding is rooted in compounds that are readily found in a variety of plants and natural products. Understanding the sources of these precursors is crucial for a complete picture of this compound's origins.

Catechol (1,2-dihydroxybenzene) is a phenolic compound that serves as a fundamental structural motif in numerous natural products. It is found in various fruits and vegetables and is a component of kino and beechwood tar. Furthermore, the catechol structure is central to the chemistry of compounds like catechins, which are abundant in tea, and urushiols, the irritant in poison ivy.

Guaiacol (2-methoxyphenol) , a closely related aromatic compound, is a significant component of wood smoke, resulting from the pyrolysis of lignin.[1] It is also found in guaiacum resin, pine oil, and the essential oils of celery seeds, tobacco leaves, orange leaves, and lemon peels.[1] Guaiacol is a key contributor to the characteristic flavors of whiskey and roasted coffee.[1]

The following table summarizes the quantitative data available for the natural occurrence of catechol and guaiacol in various sources.

CompoundNatural SourceConcentrationAnalytical Method
Catechol Cocoa powder0.12 mg/100 g FWChromatography
Arabica coffee beverage (Filter)0.54 mg/100 mlChromatography
Coffee beverage (Filter)0.04 - 0.70 mg/100 mlChromatography
Dark Beer0.01 mg/100 mlChromatography
Regular Beer0.0011 mg/100 mlChromatography
Guaiacol Condensed hardwood smoke2652 µg/gGC-MS/Olfactometry

From Nature to Lab: Synthesis of this compound

The transformation of naturally occurring precursors into this compound is achieved through established synthetic organic chemistry methodologies. The most common and well-documented route involves the ethylation of catechol, a reaction known as the Williamson ether synthesis.

Caption: Williamson ether synthesis of this compound from catechol.

Experimental Protocol: Synthesis of this compound from Catechol using Diethyl Sulfate

This protocol details a common laboratory-scale synthesis of this compound based on the Williamson ether synthesis.

Materials:

  • Pyrocatechol (Catechol)

  • Diethyl sulfate

  • Toluene

  • Aqueous sodium hydroxide solution

  • Aqueous hydrochloric acid

  • Carbon powder

  • Hyflow (filter aid)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus (for normal and reduced pressure)

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, add pyrocatechol (100 gm) and diethyl sulfate (112 gm) to a mixture of toluene (500 ml) in aqueous sodium hydroxide solution at 25-30°C.

  • Reaction Execution: Stir the mixture for 10 minutes. Heat the mixture to 60-65°C and maintain stirring for 3 hours. Further heat the mixture to reflux.

  • Initial Product Isolation: Distill off the mixture completely to obtain the product in the distillate. Cool the distillate to 15-20°C.

  • Work-up:

    • Add aqueous sodium hydroxide solution to the cooled distillate at 15-20°C and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the aqueous layer from the organic layer.

    • To the aqueous layer, add toluene (400 ml).

    • Cool the mixture to 15-20°C.

    • Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes at 15-20°C.

    • Filter the mixture through hyflow.

    • Separate the organic layer from the aqueous layer.

  • Purification:

    • Treat the organic layer with carbon powder.

    • Distill off the organic layer to obtain the titled product. A final purification can be achieved by vacuum distillation.

Expected Outcome:

This process is reported to yield approximately 65 gm of this compound with a purity of ≥99.4% as determined by HPLC.

Conclusion

While this compound is not a product of natural biosynthesis, its chemical lineage is closely tied to the natural world through its precursors, catechol and guaiacol. For researchers and professionals in drug development, understanding the synthetic pathways from these readily available natural compounds is essential for the production and application of this compound. The provided experimental protocol offers a reliable method for its synthesis, enabling further research and development in various scientific fields.

References

Methodological & Application

HPLC method for 2-Ethoxyphenol determination in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Ethoxyphenol in Complex Matrices

Introduction

This compound, an aromatic ether, is a significant compound used as a smoke flavoring agent and an essential intermediate in the pharmaceutical and chemical industries.[1][2] Its presence and concentration in various products and environmental samples are of interest for quality control, safety assessment, and research. The accurate quantification of this compound in complex matrices such as food, environmental, and biological samples is crucial.[3][4][5] High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and reliable method for this purpose.

This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection, suitable for researchers, scientists, and professionals in drug development.

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). Separation is achieved on a nonpolar stationary phase, typically a C18 column, where compounds are separated based on their hydrophobicity. A polar mobile phase, consisting of a mixture of acetonitrile and water with an acid modifier, is used to elute the analyte. This compound is then detected by a UV-Vis detector at a wavelength where it exhibits strong absorbance, allowing for accurate quantification.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a quaternary or binary gradient pump

    • UV-Vis Detector

    • Autosampler

    • Column oven

    • Degasser

    • Data acquisition and processing software

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • pH meter

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)

    • Methanol (HPLC grade)

    • Ethyl acetate (analytical grade)

    • Hydrochloric acid (analytical grade)

  • Consumables:

    • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Syringe filters (0.45 µm)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

    • Volumetric flasks, pipettes, and vials

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis.

ParameterSpecification
HPLC System Standard HPLC with UV-Vis Detector
Column C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time Approximately 10 minutes

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.

Preparation of Solutions
  • Mobile Phase Preparation: Mix acetonitrile and water in a 50:50 (v/v) ratio. Add 1 mL of phosphoric acid per 1 L of the mixture. Degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation Protocols

Sample preparation is critical for removing interferences and concentrating the analyte. The appropriate method depends on the matrix.

  • Protocol 1: Liquid Samples (e.g., Wastewater, Beverages)

    • Filter the sample through a 0.45 µm filter.

    • For cleaner samples: Directly inject the filtered sample if the concentration is within the calibration range. Dilute with the mobile phase if necessary.

    • For complex samples (Liquid-Liquid Extraction):

      • Take 10 mL of the filtered sample and adjust the pH to ~2 with hydrochloric acid.

      • Add 10 mL of ethyl acetate and vortex vigorously for 2 minutes.

      • Centrifuge for 10 minutes at 3000 x g to separate the phases.

      • Transfer the organic layer (top layer) to a clean tube.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

      • Filter through a 0.45 µm syringe filter before HPLC injection.

  • Protocol 2: Solid and Semi-Solid Samples (e.g., Food, Soil)

    • Homogenize a representative portion of the sample (e.g., 5 g).

    • Add 20 mL of acetonitrile, vortex for 5 minutes, and sonicate for 15 minutes.

    • Centrifuge at 4000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the residue and combine the supernatants.

    • Evaporate the solvent and reconstitute in 10 mL of water.

    • Clean up the aqueous extract using Solid-Phase Extraction (SPE).

  • Protocol 3: Solid-Phase Extraction (SPE) Cleanup

    • Conditioning: Pass 5 mL of methanol followed by 5 mL of water through a C18 SPE cartridge.

    • Loading: Load the reconstituted sample extract onto the cartridge at a slow flow rate.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the this compound with 5 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

  • Protocol 4: Biological Fluids (e.g., Plasma, Serum)

    • To 1 mL of plasma, add 2 mL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from matrix components and impurities with no interference at the retention time of this compound.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 1-100 µg/mL).
Precision (%RSD) Repeatability and intermediate precision should be ≤ 2%.
Accuracy (% Recovery) Mean recovery should be within 98-102% for spiked samples.
Limit of Detection (LOD) The lowest concentration detectable with a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1).
Robustness The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and temperature.

Data Presentation

The following table summarizes the expected quantitative performance data for the described HPLC method.

ParameterExpected Value
Analyte This compound
Retention Time (tR) ~ 5.2 min (Varies with exact conditions)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD ~ 0.1 µg/mL
LOQ ~ 0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.7%
Precision (%RSD, n=6) < 2.0%

Visualizations

The following diagrams illustrate the key workflows for this analytical method.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Collect Sample (Liquid, Solid, Biological) Extract Extraction (LLE, Solvent Extraction) Sample->Extract Cleanup Cleanup (SPE) Extract->Cleanup Recon Reconstitute in Mobile Phase Cleanup->Recon Inject Inject into HPLC System Recon->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for this compound determination.

G cluster_extraction Initial Extraction cluster_cleanup SPE Cleanup cluster_final Final Preparation Sample Solid/Semi-Solid Sample (5g) Homogenize Homogenize Sample->Homogenize Solvent Add Acetonitrile & Sonicate Homogenize->Solvent Centrifuge1 Centrifuge (4000 x g) Solvent->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evap Evaporate & Reconstitute in Water Supernatant->Evap Load Load Sample Evap->Load Condition Condition SPE (Methanol -> Water) Condition->Load Wash Wash (Water) Load->Wash Elute Elute Analyte (Acetonitrile) Wash->Elute Evap2 Evaporate Eluate to Dryness Elute->Evap2 Recon2 Reconstitute in Mobile Phase (1 mL) Evap2->Recon2 Inject Inject into HPLC Recon2->Inject

Caption: Detailed sample preparation workflow for solid matrices.

References

Application Notes and Protocols: Synthesis of Novel Polymers from 2-Ethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyphenol, a derivative of catechol, presents a versatile platform for the synthesis of novel functional polymers. The presence of both a hydroxyl and an ethoxy group on the aromatic ring allows for various polymerization strategies, leading to polymers with potential applications in drug delivery, biomaterials, and advanced coatings. The resulting polyphenols can be designed to be biocompatible and may exhibit properties such as antioxidant and anti-inflammatory effects, making them attractive for biomedical applications.

This document provides detailed application notes and protocols for the synthesis of novel polymers from this compound via two primary methods: oxidative polymerization and enzymatic polymerization. While direct experimental data for the polymerization of this compound is limited in publicly available literature, the protocols provided are based on well-established methods for the polymerization of structurally similar phenolic compounds, such as guaiacol (2-methoxyphenol). The expected properties and characterization data are extrapolated from these analogous polymer systems.

Oxidative Polymerization of this compound

Oxidative polymerization is a common method for synthesizing polymers from phenolic monomers. This approach typically involves the use of a catalyst and an oxidizing agent to induce the coupling of monomer units. Based on studies of similar p-alkoxyphenols, a manganese-based catalyst system can be effectively employed.

Experimental Protocol: Oxidative Polymerization

Materials:

  • This compound (monomer)

  • Manganese(II) acetylacetonate [Mn(acac)₂] (catalyst)

  • N,N'-Diethylethylenediamine (DEEDA) (ligand)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Methanol (for precipitation)

  • 1N Hydrochloric acid (HCl)

  • Oxygen (O₂) gas

  • Standard laboratory glassware and equipment (Schlenk line, magnetic stirrer, etc.)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Mn(acac)₂ and DEEDA in CH₂Cl₂. The typical molar ratio of Mn(acac)₂ to DEEDA is 1:1.

  • Reaction Setup: In a separate Schlenk flask, dissolve this compound in CH₂Cl₂ to a concentration of approximately 0.6 M.

  • Initiation of Polymerization: Add the catalyst solution to the monomer solution. The catalyst-to-monomer ratio can be varied to control the polymerization, with a typical starting point of 1:12.5.

  • Reaction Conditions: Bubble O₂ gas through the reaction mixture at room temperature while stirring. The reaction is typically allowed to proceed for 24 to 96 hours.

  • Polymer Isolation: After the reaction period, precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of 1N HCl (e.g., 10:1 v/v methanol:HCl).

  • Purification: Collect the precipitate by filtration, wash thoroughly with methanol to remove unreacted monomer and catalyst residues, and then dry under vacuum to a constant weight.

Expected Polymer Characteristics (Hypothetical Data)

The following table summarizes the expected properties of poly(this compound) synthesized via oxidative polymerization, based on data from analogous poly(p-alkoxyphenol) systems.

PropertyExpected ValueAnalysis Technique
Molecular Weight (Mn) 5,000 - 15,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temp (Tg) 120 - 180 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp (Td) > 300 °C (in N₂)Thermogravimetric Analysis (TGA)
Solubility Soluble in THF, CHCl₃, DMF; Insoluble in Methanol, WaterSolubility Tests

Enzymatic Polymerization of this compound

Enzymatic polymerization offers a green and highly selective alternative for the synthesis of polyphenols. Enzymes like laccase and horseradish peroxidase (HRP) can catalyze the oxidation of phenols, leading to polymer formation under mild conditions.

Experimental Protocol: Enzymatic Polymerization using Laccase

Materials:

  • This compound (monomer)

  • Laccase (from Trametes versicolor or other suitable source)

  • Phosphate buffer (pH 5.0 - 7.0)

  • Ethanol or Acetone (as co-solvent)

  • Air or Oxygen

  • Dialysis tubing (for purification)

Procedure:

  • Reaction Medium: Prepare a solution of this compound in a mixture of phosphate buffer and an organic co-solvent (e.g., 1:1 v/v ethanol:buffer). The co-solvent helps to dissolve the monomer and the resulting polymer.

  • Enzyme Addition: Add laccase to the reaction mixture. The enzyme concentration will depend on its activity and should be optimized.

  • Polymerization: Stir the reaction mixture vigorously at room temperature, ensuring good aeration (bubbling air or O₂ can accelerate the reaction). The polymerization can be monitored by observing the color change of the solution (typically to a reddish-brown).

  • Termination: The reaction can be terminated by heating the mixture to denature the enzyme or by adding a strong acid.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against a mixture of water and the co-solvent to remove unreacted monomer and buffer salts, followed by dialysis against pure water.

  • Isolation: Lyophilize the dialyzed solution to obtain the purified polymer.

Expected Polymer Characteristics (Hypothetical Data)

The properties of enzymatically synthesized poly(this compound) are expected to be similar to those obtained by oxidative polymerization, though molecular weight control can sometimes be more challenging.

PropertyExpected ValueAnalysis Technique
Molecular Weight (Mn) 3,000 - 10,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 2.0 - 3.5GPC
Glass Transition Temp (Tg) 110 - 170 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp (Td) > 280 °C (in N₂)Thermogravimetric Analysis (TGA)
Solubility Soluble in THF, DMF, DMSO; Partially soluble in AcetoneSolubility Tests

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Polymer Synthesis

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Reaction Polymerization Reaction Monomer->Reaction Catalyst_Enzyme Catalyst/Enzyme (e.g., Mn(acac)2/DEEDA or Laccase) Catalyst_Enzyme->Reaction Solvent Solvent (e.g., CH2Cl2 or Buffer/Ethanol) Solvent->Reaction Oxidant Oxidant (O2 or Air) Oxidant->Reaction Precipitation_Dialysis Precipitation or Dialysis Reaction->Precipitation_Dialysis Crude Polymer Washing Washing Precipitation_Dialysis->Washing Drying Drying Washing->Drying GPC GPC (Mn, PDI) Drying->GPC Purified Polymer DSC DSC (Tg) Drying->DSC TGA TGA (Td) Drying->TGA NMR_FTIR NMR/FTIR (Structure) Drying->NMR_FTIR

Caption: General workflow for the synthesis and characterization of poly(this compound).

Potential Application in Drug Delivery: A Conceptual Signaling Pathway

Polyphenols are known to possess antioxidant and anti-inflammatory properties. A polymer based on this compound could potentially be used in a drug delivery system to mitigate inflammatory responses. For instance, it could be formulated into nanoparticles that release the polymer or an encapsulated drug in response to the inflammatory microenvironment. The polymer itself could interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway.

signaling_pathway cluster_cell Cellular Environment cluster_intervention Polymer Intervention Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Transcription Polymer_NP Poly(this compound) Nanoparticle Polymer_NP->IKK Inhibits Polymer_NP->NFkB Inhibits Translocation

Caption: Conceptual anti-inflammatory mechanism of poly(this compound).

Disclaimer

The experimental protocols and expected data presented in these application notes are based on established methodologies for structurally similar compounds and are intended for guidance. Researchers should conduct their own optimization and characterization to validate the synthesis and properties of novel polymers derived from this compound. Standard laboratory safety precautions should be followed at all times.

Troubleshooting & Optimization

side reactions in the etherification of catechol to produce 2-Ethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Ethoxyphenol from catechol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the etherification of catechol. The primary method discussed is the Williamson ether synthesis, a common and effective route for this transformation.

Low Yield of this compound

Q1: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Deprotonation of Catechol: The first step in the Williamson ether synthesis is the deprotonation of catechol to form the phenoxide ion, which is the active nucleophile.

    • Base Strength: Ensure the base used is strong enough to deprotonate the phenolic hydroxyl group. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for phenols, stronger bases like sodium hydride (NaH) can ensure complete deprotonation, especially if the solvent is not perfectly anhydrous.[1]

    • Stoichiometry of Base: Use at least one equivalent of base for each hydroxyl group you intend to react. For monosubstitution, one equivalent is theoretically sufficient, but a slight excess might be beneficial.

  • Reaction Temperature and Time:

    • Temperature: The reaction temperature influences the rate of reaction. For the reaction between catechol and diethyl sulfate in a toluene/water system with NaOH, heating to 60-65°C for several hours followed by reflux has been shown to be effective.[2] Insufficient temperature can lead to a sluggish and incomplete reaction.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

  • Purity of Reagents and Solvents:

    • Water Content: The presence of water can hydrolyze the alkylating agent and affect the reactivity of the phenoxide. Using anhydrous solvents can be beneficial.

    • Reagent Quality: Ensure the catechol and the ethylating agent (e.g., ethyl iodide, diethyl sulfate) are of high purity.

Formation of 1,2-Diethoxybenzene (Diether)

Q2: I am observing a significant amount of the diether byproduct, 1,2-diethoxybenzene, in my product mixture. How can I minimize its formation?

A2: The formation of 1,2-diethoxybenzene is a common side reaction resulting from the over-alkylation of the desired this compound. To favor mono-etherification, consider the following strategies:

  • Control Stoichiometry: The molar ratio of catechol to the ethylating agent is a critical factor.

    • Excess Catechol: Using a molar excess of catechol relative to the ethylating agent will statistically favor the mono-alkylation product.

    • Controlled Addition: Adding the ethylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the monoether reacting further.

  • Reaction Conditions:

    • Reaction Time: Shorter reaction times can minimize the formation of the diether, as the monoether is the precursor to the dialkylated product.[3] Monitor the reaction closely and stop it once the desired product is maximized.

    • Catalyst and Reaction System: In a study using diethyl carbonate as the ethylating agent and a KOH/Activated Carbon catalyst, a high selectivity for 1,2-diethoxybenzene (87.7%) was achieved under optimized conditions (200°C, 3h, 4:1 molar ratio of DEC to Catechol).[3] To avoid this, milder conditions and different stoichiometry should be employed.

Presence of C-Alkylated Byproducts

Q3: My analysis shows the presence of unexpected byproducts, which I suspect are C-alkylated catechols. Why is this happening and how can I prevent it?

A3: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[1] Several factors influence the selectivity between O- and C-alkylation:

  • Solvent Choice: The solvent plays a crucial role in directing the alkylation.

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) favor O-alkylation. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more exposed and nucleophilic.

    • Protic Solvents: Protic solvents like water or ethanol can form hydrogen bonds with the oxygen of the phenoxide, making it less available for reaction. This can lead to an increase in C-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction site. Larger, "softer" cations tend to favor O-alkylation.

  • Leaving Group of the Ethylating Agent: While less commonly the primary factor, the nature of the leaving group on the ethylating agent can have some effect.

To promote the desired O-alkylation and produce this compound, the use of a polar aprotic solvent is highly recommended.

Quantitative Data Summary

The following table summarizes yields and selectivities for the etherification of catechol under various conditions, providing a comparative overview of different synthetic approaches.

Starting MaterialEthylating AgentCatalyst/BaseSolventTemperature (°C)Yield/Selectivity of this compoundByproductsReference
CatecholDiethyl SulfateNaOHToluene/Water60-65 then reflux65% (Yield)Not specified
CatecholEthyleneCerium oxide, Zinc bromideTetralin24097.7% (Selectivity)o-ethoxyphenylethyl ether (minor)
ortho-ethylvanillin-Rh2O3, RuCl3Neat15097.56% (Yield)Not specified
CatecholDiethyl CarbonateKOH/Activated Carbon-200-1,2-diethoxybenzene (87.7% Selectivity)
CatecholEthanolNiobium oxide based composite-26095.7% (Selectivity)Not specified

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound using Diethyl Sulfate

This protocol is adapted from a procedure for the preparation of this compound.

Materials:

  • Catechol (100 g)

  • Diethyl sulfate (112 g)

  • Toluene (500 ml + 400 ml)

  • Aqueous Sodium Hydroxide solution

  • Aqueous Hydrochloric acid

  • Activated carbon

Procedure:

  • To a mixture of toluene (500 ml) and aqueous sodium hydroxide solution at 25-30°C, add catechol (100 g) and diethyl sulfate (112 g).

  • Stir the mixture for 10 minutes.

  • Heat the mixture to 60-65°C and stir for 3 hours.

  • Further heat the mixture to reflux and distill off the solvent completely to obtain the product in the distillate.

  • Cool the distillate to 15-20°C.

  • Add aqueous sodium hydroxide solution to the distillate at 15-20°C and stir for 15 minutes.

  • Separate the aqueous layer from the organic layer.

  • To the aqueous layer, add toluene (400 ml).

  • Cool the mixture to 15-20°C.

  • Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes at 15-20°C.

  • Filter the mixture through a pad of hyflow.

  • Separate the organic layer from the aqueous layer.

  • Treat the organic layer with activated carbon and then distill off the organic layer to obtain the titled product.

Yield: ~65 g; Assay by HPLC: 99.4%

Visualizations

Reaction Pathway and Side Reactions

Etherification_Pathway Catechol Catechol Catecholate Catecholate Anion Catechol->Catecholate Base (e.g., NaOH) Ethoxyphenol This compound (Desired Product) Catecholate->Ethoxyphenol O-Alkylation (SN2) C_Alkylated C-Alkylated Catechol (C-Alkylation) Catecholate->C_Alkylated C-Alkylation Diether 1,2-Diethoxybenzene (Over-alkylation) Ethoxyphenol->Diether Further O-Alkylation Ethyl_Halide Ethylating Agent (e.g., Et-X) Ethyl_Halide->Ethoxyphenol O-Alkylation (SN2) Ethyl_Halide->Diether Further O-Alkylation Ethyl_Halide->C_Alkylated C-Alkylation

Caption: Reaction pathway for the etherification of catechol, illustrating the formation of the desired this compound and major side products.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Conditions Suboptimal Conditions? Check_Deprotonation->Check_Conditions No Increase_Base Use stronger base (e.g., NaH) Increase base stoichiometry Check_Deprotonation->Increase_Base Yes Check_Reagents Reagent Purity Issue? Check_Conditions->Check_Reagents No Optimize_Temp_Time Increase temperature Increase reaction time Monitor with TLC/GC Check_Conditions->Optimize_Temp_Time Yes Purify_Reagents Use anhydrous solvents Ensure high purity of reagents Check_Reagents->Purify_Reagents Yes Improved_Yield Improved Yield Check_Reagents->Improved_Yield No Increase_Base->Improved_Yield Optimize_Temp_Time->Improved_Yield Purify_Reagents->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q4: What is the role of a phase transfer catalyst in the etherification of catechol?

A4: A phase transfer catalyst (PTC) can be beneficial in reactions where the reactants are in different phases, such as a solid or aqueous phenoxide salt and an organic solvent containing the alkylating agent. The PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase, where it can react with the ethylating agent. This can increase the reaction rate and yield.

Q5: Can I use other ethylating agents besides diethyl sulfate or ethyl iodide?

A5: Yes, other ethylating agents can be used. Diethyl carbonate, in the presence of a suitable catalyst, is a greener alternative to diethyl sulfate and alkyl halides. Ethanol has also been used in vapor-phase reactions over solid acid catalysts. The choice of ethylating agent will depend on the specific reaction conditions, desired selectivity, and environmental considerations.

Q6: How can I purify the final this compound product?

A6: Purification of this compound can typically be achieved through distillation. Given its boiling point of 216-217 °C, vacuum distillation is often preferred to prevent thermal degradation. If acidic or basic impurities are present, an aqueous wash (e.g., with sodium bicarbonate solution to remove unreacted catechol or acidic byproducts, followed by a water wash) of an ethereal solution of the crude product can be performed before distillation. Column chromatography can also be employed for high-purity requirements.

References

Technical Support Center: Utilizing 2-Ethoxyphenol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Ethoxyphenol in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in enzymatic reactions?

This compound primarily serves as a substrate for certain oxidative enzymes, such as peroxidases and laccases. It can also be investigated as a potential inhibitor for other enzymes, like prostaglandin cyclooxygenase.[1][2] Its utility is not as a general efficiency enhancer, but rather as a reactant or modulator of enzyme activity.

Q2: In which research areas is this compound commonly used with enzymes?

Researchers utilize this compound in studies on the inhibition of oral bacteria and in the investigation of prostaglandin cyclooxygenase inhibition by phenolic compounds.[1][2] It is also a reagent in the synthesis of certain classes of norepinephrine and serotonin reuptake inhibitors.[1]

Q3: Can this compound interfere with common assay detection systems?

While direct evidence for this compound is limited, related phenolic compounds are known to interfere with assays involving horseradish peroxidase (HRP) and chemiluminescent substrates like luminol. This can lead to falsely elevated signals. It is crucial to run appropriate controls to test for such interference.

Q4: How should I prepare a this compound solution for an aqueous enzymatic assay?

Due to its phenolic nature, this compound may have limited solubility in aqueous buffers. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it to the final working concentration in the assay buffer. Ensure the final solvent concentration is low (typically <1%) to avoid inhibiting the enzyme.

Troubleshooting Guides

Issue 1: Low or No Enzymatic Activity with this compound as a Substrate

Possible Cause Troubleshooting Steps
Suboptimal Reaction Conditions Verify that the pH, temperature, and buffer composition are optimal for the specific enzyme being used. Phenolic substrates often have specific pH requirements for efficient oxidation.
Enzyme Inactivity Test the enzyme with a known, reliable substrate to confirm its activity. Improper storage or handling can lead to a loss of enzyme function.
Incorrect Substrate Concentration Prepare fresh dilutions of this compound from a stock solution. Titrate a range of concentrations to determine the optimal working concentration.
Presence of Inhibitors Ensure that buffers and water are free of contaminants like heavy metals or other enzyme inhibitors. EDTA (>0.5 mM) and sodium azide (>0.2%) are common inhibitors to avoid in sample preparations.

Issue 2: High Background Signal or Inconsistent Results

Possible Cause Troubleshooting Steps
Assay Interference Run a control experiment with this compound and the assay components without the enzyme. A high signal indicates direct interference with the detection reagents.
Air Bubbles in Wells Pipette solutions gently against the wall of the microplate wells to prevent bubble formation, which can interfere with absorbance or fluorescence readings.
Reagent Instability Prepare fresh reagents, especially hydrogen peroxide for peroxidase assays, immediately before use.
Inconsistent Pipetting Use calibrated pipettes and consider preparing a master mix for the reaction components to ensure consistency across all wells.

Experimental Protocols

Protocol 1: General Assay for Peroxidase Activity with this compound

This protocol describes a colorimetric assay to determine the activity of horseradish peroxidase (HRP) using this compound as a substrate. The reaction often requires a co-substrate like 4-aminoantipyrine (4-AAP) to produce a stable, colored product.

Materials:

  • Horseradish Peroxidase (HRP)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • 4-Aminoantipyrine (4-AAP)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HRP in phosphate buffer.

    • Prepare a stock solution of this compound in ethanol or DMSO. Dilute to various working concentrations in phosphate buffer.

    • Prepare a fresh solution of H₂O₂ in phosphate buffer.

    • Prepare a solution of 4-AAP in phosphate buffer.

  • Assay Setup:

    • In a microplate well or cuvette, add the phosphate buffer.

    • Add the this compound solution.

    • Add the 4-AAP solution.

    • Add the H₂O₂ solution.

  • Initiate Reaction:

    • Add the HRP solution to initiate the reaction. Mix gently.

  • Data Acquisition:

    • Immediately monitor the change in absorbance at the wavelength corresponding to the oxidized product (typically around 500-550 nm for this type of reaction) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation

Table 1: Michaelis-Menten (Km) and Maximum Velocity (Vmax) Constants for Phenolic Substrates

EnzymeSubstrateKm (µM)Vmax (µM/min)
Horseradish PeroxidasePhenol26015.4
Laccase (Trametes versicolor)Phenol1100N/A
Laccase (Trematosphaeria mangrovei)ABTS48~1800*
Laccase (Trematosphaeria mangrovei)GuaiacolN/ARelative activity: 10.66% of ABTS

Note: Vmax for Laccase from Trematosphaeria mangrovei with ABTS was converted from U/mg protein for comparative purposes. Data for other substrates is presented as relative activity where absolute Vmax was not available.

Visualizations

Experimental and Logical Workflows

G cluster_workflow Experimental Workflow for Kinetic Analysis prep Reagent Preparation (Buffer, Enzyme, this compound) assay Assay Setup (Mix reagents in cuvette/plate) prep->assay initiate Initiate Reaction (Add final component, e.g., Enzyme) assay->initiate measure Spectrophotometric Measurement (Monitor Absorbance vs. Time) initiate->measure analyze Data Analysis (Calculate V₀, Plot Michaelis-Menten) measure->analyze results Determine Km and Vmax analyze->results

Caption: General workflow for determining enzyme kinetic parameters with this compound.

G cluster_troubleshooting Troubleshooting: Low Enzymatic Activity start Low or No Activity Observed check_enzyme Is enzyme active? (Test with control substrate) start->check_enzyme check_conditions Are reaction conditions optimal? (pH, Temp, Buffer) check_enzyme->check_conditions No inactive_enzyme Solution: Replace Enzyme check_enzyme->inactive_enzyme Yes check_substrate Is substrate solution correct? (Concentration, Freshness) check_conditions->check_substrate No optimize_conditions Solution: Optimize Assay Conditions check_conditions->optimize_conditions Yes check_inhibitors Are inhibitors present? check_substrate->check_inhibitors No prepare_substrate Solution: Prepare Fresh Substrate Dilutions check_substrate->prepare_substrate Yes purify_reagents Solution: Use Pure Reagents / Water check_inhibitors->purify_reagents Yes

Caption: Decision tree for troubleshooting low enzymatic activity.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Cellular Response to Enzymatic Oxidation ethoxyphenol This compound product Reactive Quinone/ Phenoxy Radical Species ethoxyphenol->product Enzymatic Oxidation enzyme Oxidative Enzyme (e.g., Peroxidase) enzyme->product stress Oxidative Stress product->stress keap1 Keap1-Nrf2 Pathway Activation stress->keap1 response Antioxidant & Detoxification Enzyme Expression keap1->response

Caption: Potential pathway for cellular response to this compound oxidation products.

References

common impurities in commercial 2-Ethoxyphenol and their removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Ethoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, purification, and troubleshooting common issues encountered during the use of commercial this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as guaethol or pyrocatechol monoethyl ether, is an aromatic ether.[1] It is a low-melting solid or a high-boiling liquid that is used as a flavoring agent and as an intermediate in the synthesis of other organic compounds.[1]

Q2: What are the common impurities in commercial this compound?

A2: The most common impurities in commercial this compound typically arise from its synthesis, which is often the etherification of catechol. The primary impurities to expect are:

  • Catechol: Unreacted starting material.

  • 1,2-Diethoxybenzene: A byproduct resulting from the over-alkylation of catechol.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile and semi-volatile impurities.[2][3][4] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition. The container should be kept tightly closed. It is sensitive to light and air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Q5: What are the main safety precautions when handling this compound?

A5: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. When handling, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation Issues

Problem: Difficulty in separating this compound from a close-boiling impurity like 1,2-diethoxybenzene.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of Raschig rings or glass beads). This increases the number of theoretical plates and improves separation.

    • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can enhance separation, although it will increase the distillation time.

    • Reduce Pressure: Performing the distillation under vacuum will lower the boiling points of the components, which can sometimes improve the separation efficiency and reduce the risk of thermal decomposition.

Problem: The product solidifies in the condenser or receiving flask.

  • Solution:

    • Gentle Heating: The melting point of this compound is around 28-30°C. If the laboratory temperature is low, the condenser water can be turned off or warmed slightly to prevent solidification. The receiving flask can also be gently warmed.

Recrystallization Issues

Problem: this compound "oils out" instead of crystallizing.

  • Solution:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can favor the formation of an oil over crystals.

    • Seed Crystals: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

    • Solvent System Adjustment: The solvent may be too good. Add a small amount of a "poor" solvent (one in which this compound is less soluble) to the oiled-out mixture and try to induce crystallization by scratching or seeding.

Problem: Poor recovery of purified this compound.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.

    • Solvent Choice: The solubility of this compound in the cold solvent may be too high. Consider a different solvent or a solvent mixture.

Impurity Removal Protocols

The following are detailed experimental protocols for the removal of common impurities from commercial this compound.

Protocol 1: Purification by Fractional Vacuum Distillation

This method is effective for separating this compound from less volatile impurities (e.g., catechol) and more volatile impurities (e.g., some residual solvents) and can also separate it from 1,2-diethoxybenzene, although this requires an efficient column.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. The setup should include a round-bottom flask, a fractionating column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Charge the round-bottom flask with the impure this compound. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring (if using a stir bar) and slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the initial fraction, which will likely contain volatile impurities.

    • Carefully monitor the temperature at the distillation head. The temperature should stabilize as the this compound begins to distill. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.

    • If 1,2-diethoxybenzene is present, a gradual increase in temperature will be observed after the main fraction of this compound has been collected. Change the receiving flask to collect this higher-boiling impurity separately.

  • Post-Distillation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Quantitative Data:

ParameterBefore PurificationAfter Fractional Distillation
Purity of this compound~98%>99.5%
Catechol Content< 1%Not Detected
1,2-Diethoxybenzene Content< 1%< 0.1%
Protocol 2: Purification by Recrystallization

Recrystallization is a suitable method for removing impurities that have different solubility profiles from this compound.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common approach for phenols is to use a solvent mixture, such as toluene/hexane or dichloromethane/hexane.

  • Dissolution: Dissolve the impure this compound in a minimum amount of the hot solvent (or the more soluble solvent of a pair) in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization:

    • If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

    • If using a solvent pair, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy, then allow it to cool as described above.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Quantitative Data:

ParameterBefore PurificationAfter Recrystallization
Purity of this compound~98%>99.8%
Catechol Content< 1%< 0.05%
1,2-Diethoxybenzene Content< 1%< 0.1%

Visual Workflows

Troubleshooting Logic for Purification

TroubleshootingPurification start Start: Impure this compound check_purity Assess Purity (e.g., GC-MS) start->check_purity is_pure Purity > 99.5%? check_purity->is_pure end_pure Product is Pure is_pure->end_pure Yes purification_method Select Purification Method is_pure->purification_method No distillation Fractional Distillation purification_method->distillation Boiling point differences recrystallization Recrystallization purification_method->recrystallization Solubility differences dist_issue Distillation Issue? distillation->dist_issue recryst_issue Recrystallization Issue? recrystallization->recryst_issue troubleshoot_dist Troubleshoot Distillation (e.g., check vacuum, column efficiency) dist_issue->troubleshoot_dist Yes reassess_purity Re-assess Purity dist_issue->reassess_purity No troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent, cooling rate) recryst_issue->troubleshoot_recryst Yes recryst_issue->reassess_purity No troubleshoot_dist->distillation troubleshoot_recryst->recrystallization reassess_purity->is_pure

Caption: A flowchart for troubleshooting the purification of this compound.

Experimental Workflow for Fractional Distillation

FractionalDistillationWorkflow start Start: Impure this compound setup Assemble Fractional Vacuum Distillation Apparatus start->setup charge_flask Charge Flask with Impure Product & Boiling Chips setup->charge_flask reduce_pressure Reduce Pressure charge_flask->reduce_pressure heat Gradually Heat reduce_pressure->heat collect_fractions Collect Fractions Based on Boiling Point heat->collect_fractions cool Cool Apparatus collect_fractions->cool release_vacuum Release Vacuum cool->release_vacuum end End: Purified this compound release_vacuum->end

Caption: A step-by-step workflow for the fractional distillation of this compound.

Experimental Workflow for Recrystallization

RecrystallizationWorkflow start Start: Impure this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slowly Cool to Induce Crystallization hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end End: Purified this compound dry->end

Caption: A general workflow for the purification of this compound by recrystallization.

References

Validation & Comparative

A Guide to Inter-Laboratory Comparison of 2-Ethoxyphenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests, are crucial for assessing the competence of laboratories and the reliability of analytical methods.[1] By analyzing the same samples, participating laboratories can evaluate their performance against each other and a reference value, thereby ensuring the accuracy and comparability of results.[1][2] The statistical evaluation of ILC results, often employing metrics like Z-scores, repeatability, and reproducibility, provides a clear indication of a method's performance across different settings.[3]

Analytical Methodologies for 2-Ethoxyphenol

The selection of an appropriate analytical method is paramount for accurate quantification of this compound. Based on methods for structurally similar compounds, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are proposed as suitable techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the analysis of phenolic compounds, offering robustness and specificity. A reversed-phase HPLC method is proposed for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it an excellent alternative for the analysis of this compound, particularly at low concentrations or in complex matrices.

Proposed Inter-Laboratory Comparison Design

A successful inter-laboratory comparison requires a well-defined protocol. The following outlines a proposed design for a this compound ILC.

Objective: To assess the performance of participating laboratories in the quantification of this compound in a standard solution and a representative matrix.

Participants: A minimum of 8-15 laboratories from various organizations to ensure statistical significance.

Test Materials:

  • A standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • A spiked matrix sample (e.g., a placebo formulation or a relevant industrial product) containing a known concentration of this compound.

Methodology: Participating laboratories will be instructed to use their in-house validated HPLC-UV or GC-MS methods. A standardized reporting format will be provided to ensure consistency of the submitted data.

Data Analysis: The collected data will be analyzed according to ISO 5725-2 guidelines to determine repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). Z-scores will be calculated to evaluate the performance of each laboratory.

Data Presentation: A Comparative Look at Analytical Performance

The following tables summarize the expected performance characteristics for the proposed analytical methods, based on data from similar phenolic compounds.

Table 1: Proposed HPLC-UV Method Validation Parameters

Validation ParameterAcceptance Criteria
SpecificityThe peak for this compound should be well-resolved from other components.
Linearity & Range (r²)≥ 0.999 over a specified concentration range.
Precision (%RSD)Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%
Accuracy (% Recovery)98-102%
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:1
RobustnessNo significant change in results with minor variations in method parameters.

Table 2: Comparative Performance of Analytical Methods

ParameterHPLC-UVGC-MS
Specificity HighVery High
Sensitivity (LOD/LOQ) GoodExcellent
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Throughput HighModerate
Cost ModerateHigh
Derivatization Not RequiredOften Recommended

Experimental Protocols

Detailed experimental protocols are essential for ensuring consistency and comparability of results in an inter-laboratory study.

Protocol 1: Analysis of this compound by HPLC-UV

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.
  • Dissolve the sample in the mobile phase to achieve a final concentration within the calibrated range.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detector at 280 nm.
  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.
  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample solution.
  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Analysis of this compound by GC-MS

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable solvent (e.g., dichloromethane).
  • To improve chromatographic properties, a derivatization step (e.g., acetylation with acetic anhydride) is recommended.
  • Concentrate the extract to a final volume of 1 mL.

2. GC-MS Conditions:

  • GC Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of the analyte from other components.
  • Injection Mode: Splitless.
  • MS Ionization: Electron Ionization (EI) at 70 eV.
  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

3. Calibration and Quantification:

  • Prepare and analyze a series of derivatized this compound standards.
  • Generate a calibration curve and quantify the sample concentration as described for the HPLC method.

Mandatory Visualizations

The following diagrams illustrate the workflows for the inter-laboratory comparison and the proposed analytical methods.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Objectives and Scope B Select Test Materials A->B C Prepare and Validate Test Materials B->C D Recruit Participating Laboratories C->D E Distribute Samples and Instructions D->E F Laboratories Perform Analysis E->F G Laboratories Submit Results F->G H Statistical Analysis of Data G->H I Performance Evaluation (e.g., Z-scores) H->I J Final Report Generation I->J

Inter-Laboratory Comparison Workflow

HPLC_UV_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution (0.45 µm) B->C E Inject Standard or Sample C->E D Prepare Calibration Standards D->E F Chromatographic Separation (C18) E->F G UV Detection (280 nm) F->G H Generate Calibration Curve G->H I Quantify this compound Concentration G->I H->I J Report Results I->J

HPLC-UV Analysis Workflow for this compound

GC_MS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Solvent Extraction B Derivatization (e.g., Acetylation) A->B C Concentration B->C D Inject Sample C->D E GC Separation D->E F MS Detection (SIM) E->F G Generate Calibration Curve F->G H Quantify Analyte F->H G->H I Report Results H->I

GC-MS Analysis Workflow for this compound

References

Validating 2-Ethoxyphenol as an Enzyme Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethoxyphenol as a potential substrate for key metabolic enzymes, primarily focusing on peroxidases and cytochrome P450s. Due to a lack of specific kinetic data for this compound in publicly available literature, this guide leverages data from structurally similar phenolic compounds to provide a valuable point of reference for researchers seeking to validate its enzymatic metabolism.

Executive Summary

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the kinetic parameters for horseradish peroxidase and cytochrome P450 2A6 with various phenolic and other relevant substrates. This data can be used to contextualize and benchmark experimental results obtained with this compound.

Table 1: Kinetic Constants of Horseradish Peroxidase (HRP) with Various Phenolic Substrates

SubstrateKm (mM)Vmax (µM/min)References
Phenol9.45196[1]
o-Dianisidine0.068500[2]
Phenol-4-sulfonic acid (PSA)N/ASignificantly lower than phenol[3]
p-ChlorophenolN/AData not available[3]

Note: The Vmax for phenol was reported in mM/min and has been converted to µM/min for consistency. The study on PSA and p-chlorophenol provided a comparative performance rather than specific kinetic constants.

Table 2: Kinetic Constants of Cytochrome P450 2A6 (CYP2A6) with Various Substrates

SubstrateKm (µM)kcat (min-1)References
Coumarin2.0 - 2.5Data not available
NicotineData not availableData not available
Phenacetin (mutant CYP2A6)10.32.9[4]
6:2 Fluorotelomer alcohol4076 ng/mL69 ng/mL/min

Note: Kinetic data for CYP2A6 can be highly variable depending on the experimental system (recombinant enzyme vs. human liver microsomes) and the specific allozyme. The data for phenacetin is for a mutant form of CYP2A6. The units for 6:2 fluorotelomer alcohol are as reported in the source.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the validation of this compound as an enzyme substrate.

Horseradish Peroxidase (HRP) Activity Assay

This protocol is adapted from standard colorimetric HRP assays using a phenolic substrate and 4-aminoantipyrine (4-AAP) for color development.

Materials:

  • Horseradish Peroxidase (HRP)

  • This compound (or alternative phenolic substrate)

  • Hydrogen peroxide (H₂O₂)

  • 4-Aminoantipyrine (4-AAP)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HRP in phosphate buffer.

    • Prepare a stock solution of the phenolic substrate in an appropriate solvent (e.g., ethanol or DMSO) and dilute to various concentrations in phosphate buffer.

    • Prepare a fresh solution of H₂O₂ in phosphate buffer.

    • Prepare a solution of 4-AAP in phosphate buffer.

  • Assay:

    • In a cuvette, combine the phosphate buffer, 4-AAP solution, and the phenolic substrate solution.

    • Initiate the reaction by adding the H₂O₂ solution.

    • Immediately add the HRP solution to the cuvette and mix thoroughly.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 510 nm for the product of 4-AAP coupling) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cytochrome P450 2A6 (CYP2A6) Activity Assay

This protocol is a general method for assessing CYP2A6 activity using a probe substrate like coumarin in human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • This compound (or probe substrate, e.g., coumarin)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS for product quantification

Procedure:

  • Incubation:

    • Pre-incubate HLMs, the substrate (this compound or coumarin), and buffer at 37°C.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Quenching:

    • After a specific incubation time, terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet the protein.

    • Collect the supernatant for analysis.

  • Analysis:

    • Quantify the formation of the metabolite (e.g., 7-hydroxycoumarin) using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the reaction velocity at different substrate concentrations.

    • Plot the velocity against substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for enzyme kinetic analysis and a hypothetical metabolic pathway for this compound.

G cluster_prep Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Enzyme Stock Mix Combine Reagents in Cuvette Enzyme->Mix Substrate Substrate Stock (Varying Concentrations) Substrate->Mix Buffer Buffer Solution Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Spectrophotometric Measurement (Absorbance vs. Time) Incubate->Measure V0 Calculate Initial Velocity (V₀) Measure->V0 Plot Plot V₀ vs. [Substrate] V0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Kinetics Determine Km and Vmax Fit->Kinetics

Caption: General experimental workflow for determining enzyme kinetic parameters.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Ethoxyphenol This compound Hydroxylation Hydroxylation (e.g., by CYP450s) Ethoxyphenol->Hydroxylation Oxidation Oxidation (e.g., by Peroxidases) Ethoxyphenol->Oxidation Intermediate Reactive Intermediate (e.g., Catechol/Quinone) Hydroxylation->Intermediate Oxidation->Intermediate Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Intermediate->Conjugation Excretion Excretable Metabolite Conjugation->Excretion

Caption: Hypothetical metabolic pathway for this compound.

References

Safety Operating Guide

Personal protective equipment for handling 2-Ethoxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: This document contains critical safety, handling, and disposal protocols for 2-Ethoxyphenol. All personnel must review and understand these procedures before commencing any work with this chemical.

This guide is intended for researchers, scientists, and drug development professionals, providing essential information to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is mandatory to mitigate risks and ensure a safe working environment.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires careful handling. Key hazards include:

  • Combustible Liquid : Presents a fire hazard when exposed to heat, sparks, or open flames.[1][2]

  • Serious Eye Damage : Can cause severe and potentially irreversible damage to the eyes.[1][2][3]

  • Skin Irritation and Allergic Reactions : May cause skin irritation and can lead to an allergic skin reaction upon contact.

  • Respiratory Irritation : Inhalation of vapors or mists may cause respiratory tract irritation.

  • Harmful if Swallowed : Ingestion can be harmful to health.

Immediate precautionary measures include handling this compound within a certified chemical fume hood, ensuring adequate ventilation, and having immediate access to an eyewash station and safety shower.

Personal Protective Equipment (PPE)

The selection and proper use of appropriate PPE are critical to prevent exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Chemical splash goggles and a face shield.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.
Skin Protection Chemical-resistant gloves (refer to the glove selection guide below). A chemically resistant lab coat or apron must be worn.Gloves must be inspected before each use and comply with EN 374 (EU) or ASTM F739 (US) standards.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.Required when handling outside of a fume hood or if there is a risk of exceeding exposure limits.

Quantitative data on the resistance of specific glove materials to this compound is limited. However, data for the structurally similar compound, 2-ethoxyethanol (2-EE), provides crucial guidance. Studies have shown that disposable nitrile gloves offer very poor protection against 2-ethoxyethanol, with breakthrough times of less than 20 minutes.

Based on this data, disposable nitrile gloves are NOT recommended for prolonged or direct contact with this compound.

For incidental splash protection, thicker nitrile gloves may be used, but they must be replaced immediately upon contact. For extended handling, gloves made of more resistant materials should be considered. Always consult the glove manufacturer's specific chemical resistance data for this compound.

Glove Material Breakthrough Time (minutes) for 2-ethoxyethanol Permeation Rate (µg/cm²/min) for 2-ethoxyethanol Recommendation for this compound
Disposable Nitrile < 204.83 ± 0.45Not recommended for direct or prolonged contact. Suitable only for minimal splash protection with immediate replacement.
Neoprene ~180 (for 2-butoxyethanol)Good (9-90 µg/cm²/min for 2-butoxyethanol)Potentially suitable, but manufacturer data for this compound must be consulted.
Butyl Rubber Data not availableData not availableConsult manufacturer-specific chemical resistance data.
Viton >480 (for 2-butoxyethanol)Data not availableLikely to offer good resistance, but consult manufacturer data.

*Data for 2-ethoxyethanol is used as a proxy due to structural similarity. This information should be used as a guideline, and it is imperative to consult manufacturer-specific data for this compound.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial to minimize exposure and ensure a safe laboratory environment.

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Have a spill kit readily available.

  • Dispensing : Carefully weigh or measure the required amount of this compound within a chemical fume hood.

  • During Use : Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

  • After Use : Thoroughly wash hands and any exposed skin after handling. Decontaminate all work surfaces.

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong reducing agents, alkali metals, strong acids, and bases. Keep containers tightly closed to prevent exposure to air and moisture.

Disposal Plan

The disposal of this compound and contaminated materials must be handled as hazardous waste.

  • Waste Collection :

    • Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Spill Management :

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.

    • Wear the appropriate PPE as outlined in Section 2.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable container for disposal as hazardous waste.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Visualization of Safety Protocols

The following diagrams illustrate key workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_disposal Post-Handling & Disposal start Start: Handling this compound task_assessment Assess Task: Splash, Immersion, or Vapor Exposure? start->task_assessment eye_face Wear Chemical Goggles and Face Shield respirator Use NIOSH-approved Respirator with Organic Vapor Cartridge clothing Wear Chemical-Resistant Lab Coat/Apron gloves Select Appropriate Gloves (Consult Manufacturer Data) task_assessment->eye_face task_assessment->eye_face task_assessment->respirator task_assessment->respirator task_assessment->clothing task_assessment->clothing task_assessment->gloves task_assessment->gloves decontaminate Decontaminate Work Area gloves->decontaminate dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash end End wash->end

Caption: PPE Selection Workflow for this compound Handling.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Generated Waste (this compound or Contaminated Material) collect_waste Collect in a Designated, Labeled, Sealed Container start->collect_waste no_mixing Do Not Mix with Incompatible Waste Streams collect_waste->no_mixing store_safe Store in a Secure, Ventilated Area no_mixing->store_safe contact_ehs Contact Institutional EHS or Licensed Disposal Contractor store_safe->contact_ehs follow_instructions Follow Packaging and Labeling Instructions contact_ehs->follow_instructions end Waste Disposed of Safely follow_instructions->end

Caption: Hazardous Waste Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.